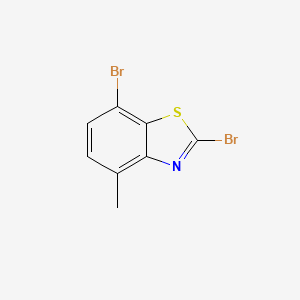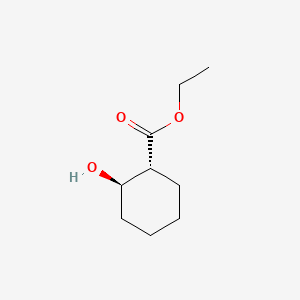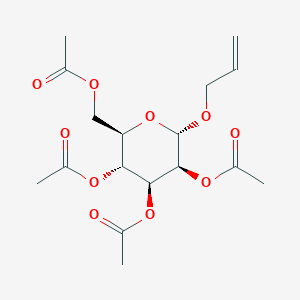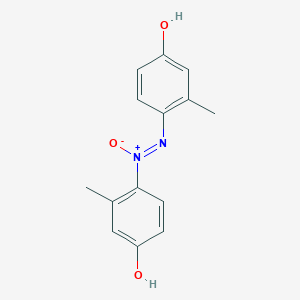
2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid
Vue d'ensemble
Description
2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid is a propionic acid derivative . It is also known by other synonyms such as 2-4-bromomethyl phenyl propanoic acid, 2-4-bromomethyl phenyl propionic acid, 2-4-bromomethyl phenylpropionic acid, 2-4-bromomethyl-phenyl-propionic acid, 4-bromomethyl hydratropic acid, 2-4-bromomethyl phenyl propanic acid, 2-p-bromomethyl phenyl propionic acid, 2-4’-bromomethylphenyl propionic acid, 2-4-bromomethyl phenylproplonic acid .
Synthesis Analysis
The synthesis of 2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid involves several steps . The process begins with the reaction of sodium hydroxide with p-chloro-tolualdehyde in excessive methanol to obtain p-methoxy-tolualdehyde. This is followed by a chloromethylation reaction on the p-methoxy tolualdehyde and concentrated hydrochloric acid in the presence of sulfuric acid to obtain p-chloromethyl benzyl ether. A nucleophilic reaction is then performed on the p-chloromethyl benzyl ether and the sodium cyanide to obtain p-methoxy-methyl benzyl cyanide. The p-methoxy-methyl benzyl cyanide is then reacted with dimethyl carbonate under high pressure in the presence of a catalyst to obtain p-methoxy-methyl benzyl iso-propionitrile. Finally, the p-methoxy-methylbenzyl sodium isopropionate is reacted with excessive concentrate sulfuric acid to generate molten salt which is reacted with hydrobromic acid to obtain the target product .Molecular Structure Analysis
The molecular formula of 2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid is C10H11BrO2 . The average mass is 243.097 Da and the monoisotopic mass is 241.994232 Da .Physical And Chemical Properties Analysis
2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid has a melting point of 126°C to 130°C . Its enthalpy of vaporization at boiling point (421.15K) is 36.363kjoule/mol and its density at 25°C is 1.4212g/ml .Safety and Hazards
2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation. It should be stored in a well-ventilated place, with containers kept tightly closed .
Propriétés
IUPAC Name |
2-[4-(bromomethyl)phenyl]-2-cyclopentylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO2/c1-15(14(17)18,12-4-2-3-5-12)13-8-6-11(10-16)7-9-13/h6-9,12H,2-5,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOUGMMMUUPBCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1)(C2=CC=C(C=C2)CBr)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3220078.png)
![methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3220085.png)
![4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3220091.png)
![4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3220092.png)
![3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3220103.png)

![3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3220111.png)

![1-(Hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-ethanone hydrochloride](/img/structure/B3220132.png)

![3a-(Trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B3220152.png)


![3a-(Trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one](/img/structure/B3220171.png)